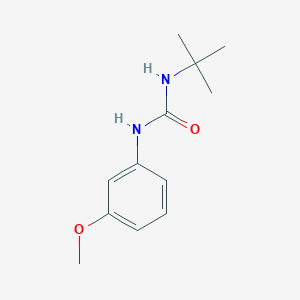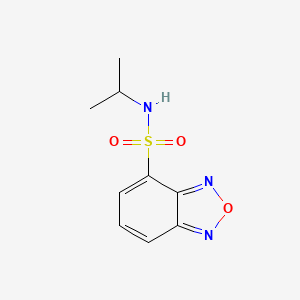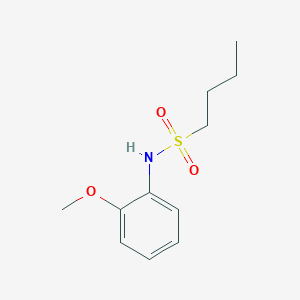
N-1,3-benzodioxol-5-yl-4-ethylbenzenesulfonamide
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-4-ethylbenzenesulfonamide, commonly known as BDBES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDBES is a sulfonamide derivative of the popular drug, sildenafil, which is used to treat erectile dysfunction. BDBES has been found to exhibit promising properties that make it a potential candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of BDBES is not fully understood. However, it has been proposed that BDBES inhibits the activity of phosphodiesterase type 5 (PDE5), which is an enzyme that is involved in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP). By inhibiting the activity of PDE5, BDBES increases the levels of cGMP, which leads to various physiological effects.
Biochemical and Physiological Effects
BDBES has been found to exhibit various biochemical and physiological effects. One of the most significant effects of BDBES is its ability to inhibit the growth of cancer cells. BDBES has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, BDBES has been found to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDBES has several advantages that make it a potential candidate for use in lab experiments. One of the most significant advantages of BDBES is its ability to inhibit the growth of cancer cells. Additionally, BDBES is relatively easy to synthesize, making it readily available for use in lab experiments. However, BDBES has certain limitations that need to be taken into consideration. For instance, the mechanism of action of BDBES is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on BDBES. One of the most promising directions is the use of BDBES in cancer treatment. Further research is needed to fully understand the mechanism of action of BDBES and its potential applications in cancer treatment. Additionally, further research is needed to explore the potential applications of BDBES in the treatment of inflammatory diseases. Overall, BDBES has significant potential in various scientific research applications and warrants further investigation.
Aplicaciones Científicas De Investigación
BDBES has been found to exhibit significant potential in various scientific research applications. One of the most promising applications of BDBES is in the field of cancer research. BDBES has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in cancer treatment. Additionally, BDBES has been found to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-2-11-3-6-13(7-4-11)21(17,18)16-12-5-8-14-15(9-12)20-10-19-14/h3-9,16H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYOQQQAKYXTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422435.png)
![methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4422441.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4422447.png)
![1-[(4-ethylphenyl)sulfonyl]indoline](/img/structure/B4422449.png)
![methyl [4-(methylsulfonyl)-1-piperazinyl]acetate](/img/structure/B4422452.png)


![4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4422487.png)


![2-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422501.png)

![N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4422523.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4422529.png)